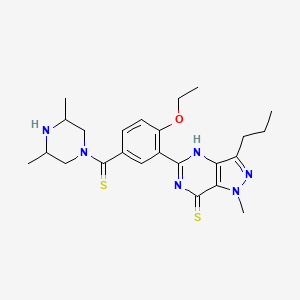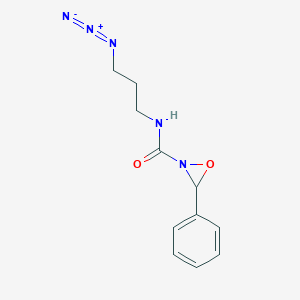
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group, a phenyl ring, and an oxaziridine moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide typically involves the reaction of 3-phenyl-2-oxaziridinecarboxylic acid with 3-azidopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives using oxidizing agents like HOF-CH3CN.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: HOF-CH3CN at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Copper(I) catalyst, alkyne, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Wissenschaftliche Forschungsanwendungen
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide largely depends on the specific application and reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can then be used to link various molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Azidopropyl)biotinamide: Similar in structure with an azide group and used in biotinylation reactions.
3-Azidopropyl α-D-mannopyranoside: Another azide-containing compound used in carbohydrate chemistry.
Uniqueness
N-(3-Azidopropyl)-3-phenyl-2-oxaziridinecarboxamide is unique due to its combination of an azide group, a phenyl ring, and an oxaziridine moiety. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C11H13N5O2 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
N-(3-azidopropyl)-3-phenyloxaziridine-2-carboxamide |
InChI |
InChI=1S/C11H13N5O2/c12-15-14-8-4-7-13-11(17)16-10(18-16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17) |
InChI-Schlüssel |
NASCVZJKCPRWPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2N(O2)C(=O)NCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


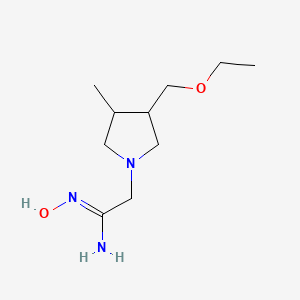

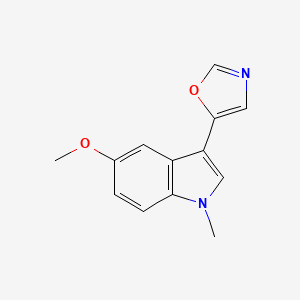
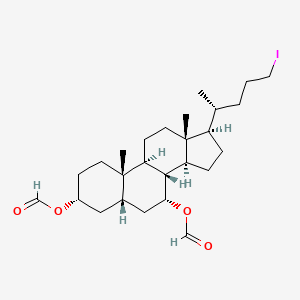
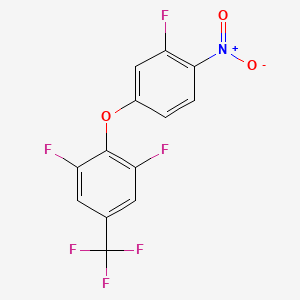
![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)
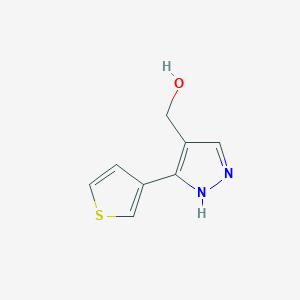
![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)

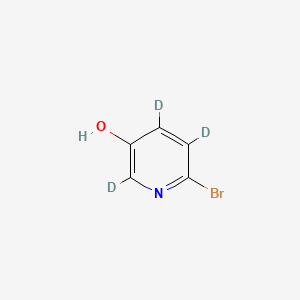
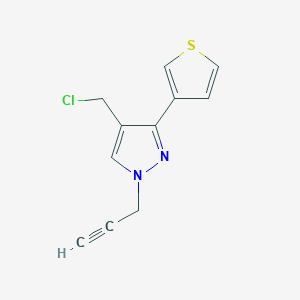
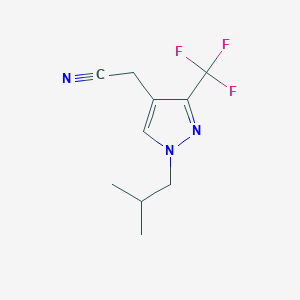
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
